Phosphoric triamide, N,N-dimethyl- Phosphoric triamide, N,N-dimethyl-
Brand Name: Vulcanchem
CAS No.: 19316-37-1
VCID: VC14044555
InChI: InChI=1S/C2H10N3OP/c1-5(2)7(3,4)6/h1-2H3,(H4,3,4,6)
SMILES:
Molecular Formula: C2H10N3OP
Molecular Weight: 123.09 g/mol

Phosphoric triamide, N,N-dimethyl-

CAS No.: 19316-37-1

Cat. No.: VC14044555

Molecular Formula: C2H10N3OP

Molecular Weight: 123.09 g/mol

* For research use only. Not for human or veterinary use.

Phosphoric triamide, N,N-dimethyl- - 19316-37-1

Specification

CAS No. 19316-37-1
Molecular Formula C2H10N3OP
Molecular Weight 123.09 g/mol
IUPAC Name N-diaminophosphoryl-N-methylmethanamine
Standard InChI InChI=1S/C2H10N3OP/c1-5(2)7(3,4)6/h1-2H3,(H4,3,4,6)
Standard InChI Key MKRCVOZUOLJWFN-UHFFFAOYSA-N
Canonical SMILES CN(C)P(=O)(N)N

Introduction

Synthetic Methodologies

General Synthesis Route

The synthesis of phosphoric triamide derivatives typically involves the stepwise substitution of chlorine atoms in phosphorus oxychloride (POCl₃) with amine groups. For N,N-dimethyl- phosphoric triamide, a modified procedure derived from related compounds can be proposed:

  • Reaction of Dimethylamine with POCl₃:
    Dimethylamine hydrochloride reacts with phosphorus oxychloride under reflux conditions to form a chloro-substituted intermediate, ((CH₃)₂N)P(O)Cl₂. This intermediate is isolated via vacuum distillation to remove excess POCl₃ .

  • Substitution with Methanamine:
    The intermediate ((CH₃)₂N)P(O)Cl₂ is treated with methanamine (CH₃NH₂) in acetonitrile at low temperatures (273 K). After stirring, the solvent is evaporated, and the product is purified via recrystallization from acetonitrile, yielding colorless crystals .

Table 1: Reagents and Conditions for Synthesis

ReagentQuantityConditions
(CH₃)₂NH₂Cl0.184 molReflux, 8 h
POCl₃0.552 molVacuum distillation
CH₃NH₂14.8 mmol273 K, 4 h stirring
SolventCH₃CNRecrystallization

Crystallization and Purification

The final product is obtained as rod-shaped crystals after washing with deionized water and recrystallization from acetonitrile. X-ray diffraction studies confirm the crystalline nature, with lattice parameters consistent with monoclinic systems observed in analogous structures .

Structural and Crystallographic Analysis

Molecular Geometry

Single-crystal X-ray studies reveal that the phosphorus atom in N,N-dimethyl- phosphoric triamide adopts a distorted tetrahedral geometry, with bond angles ranging from 98.98° to 115.28° . The P=O bond length is approximately 1.48 Å, while P–N bonds vary between 1.62 Å (for N,N-dimethyl groups) and 1.67 Å (for the methanamine group) . These distortions arise from steric interactions between methyl groups and electronic effects from the phosphoryl oxygen.

Table 2: Key Bond Lengths and Angles

ParameterValue (Å/°)Source
P=O bond length1.48
P–N (N,N-dimethyl)1.62
P–N (methanamine)1.67
O–P–N (angle)115.28
N–P–N (angle)98.98

Hydrogen Bonding and Crystal Packing

The phosphoryl oxygen (P=O) acts as a dual hydrogen-bond acceptor, forming N–H⋯O interactions with adjacent molecules. These interactions generate 1-D chains along the crystallographic c-axis, stabilized by R₂¹(6) hydrogen-bonding loops . Intramolecular C–H⋯O bonds further stabilize the conformation, as observed in related triamide structures .

Physical and Chemical Properties

Phosphoric triamide, N,N-dimethyl- exhibits the following physicochemical characteristics:

  • Boiling Point: 197.6°C at 760 mmHg

  • Density: 1.041 g/cm³

  • Flash Point: 73.3°C

  • Refractive Index: 1.456

The compound’s logP value of 0.828 indicates moderate lipophilicity, suggesting solubility in organic solvents like acetonitrile and chloroform. Its topological polar surface area (TPSA) of 35.6 Ų reflects the presence of hydrogen-bond donors and acceptors, influencing its reactivity in supramolecular chemistry .

Applications and Industrial Relevance

Coordination Chemistry

The N,N-dimethyl- substituents enhance the compound’s ability to act as a bidentate ligand, coordinating to metal centers via the phosphoryl oxygen and amine nitrogen. This property is exploited in catalysis and materials science for designing metal-organic frameworks (MOFs) .

Flame Retardancy

Phosphoric triamides are investigated as halogen-free flame retardants due to their thermal stability and ability to release phosphoric acid under combustion, which promotes char formation. The methyl groups in N,N-dimethyl- phosphoric triamide may further improve compatibility with polymer matrices .

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